molecular formula C26H28FN3O3S B2554783 5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide CAS No. 451500-06-4

5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide

Cat. No.: B2554783
CAS No.: 451500-06-4
M. Wt: 481.59
InChI Key: YEYDLQMJJBRWBW-UHFFFAOYSA-N
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Description

5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide (CAS 451500-06-4) is a sophisticated synthetic organic compound with a molecular formula of C26H28FN3O3S and a molecular weight of 481.58 g/mol . This benzamide derivative features a complex structure that incorporates a 2,3-dimethylphenyl-substituted piperazine ring connected via a sulfonyl bridge to a 2-fluoro benzamide core, which is further functionalized with a 4-methylphenyl (p-tolyl) amide group. The presence of both the piperazine and sulfonyl functional groups is structurally analogous to compounds investigated in pharmaceutical research for targeting enzyme inhibition pathways . Compounds with similar piperazine-sulfonyl pharmacophores have demonstrated significant research potential in oncology, particularly as selective inhibitors of key enzymatic targets such as PI3K alpha, which is a crucial component in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in various human cancers . The structural features of this molecule, including the fluorinated aromatic system and the sulfonamide linker, suggest potential for protease inhibition studies, drawing parallels to research on biflavonoids and other inhibitors that target 3-chymotrypsin-like protease (3CLpro), a key protein expressed by viruses like SARS-Coronavirus-2 . Furthermore, the dimethylphenylpiperazine moiety is a feature found in various compounds investigated for modulating cellular determination and differentiation processes by inhibiting inhibitors of differentiation (Id), particularly inhibitors of basic helix-loop-helix transcription factors, which represent a promising approach in cancer and developmental biology research . This chemical is provided as a high-purity material for research purposes exclusively. It is intended for use in biochemical and pharmacological research, including enzyme inhibition assays, mechanism of action studies, cell proliferation and signaling pathway analysis, and as a structural scaffold for the design and synthesis of novel bioactive molecules. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O3S/c1-18-7-9-21(10-8-18)28-26(31)23-17-22(11-12-24(23)27)34(32,33)30-15-13-29(14-16-30)25-6-4-5-19(2)20(25)3/h4-12,17H,13-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYDLQMJJBRWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, including dopamine and serotonin receptors . The sulfonyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences/Inferences Reference
5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide (Target) 2-Fluoro benzamide; 4-(2,3-dimethylphenyl)piperazinylsulfonyl; N-(4-methylphenyl) ~494* Balanced lipophilicity from dimethylphenyl and methylphenyl groups; sulfonyl linker enhances H-bonding.
BU17260 Piperazine linked to pyrazolo-pyrimidinylmethanone; furan and trifluoromethyl groups 473.49 Trifluoromethyl group increases metabolic stability; furan may reduce steric bulk vs. dimethylphenyl.
7o () Pentanamide backbone; 4-(2,4-dichlorophenyl)piperazine; pyridinylphenyl substituent ~550† Dichlorophenyl group enhances electron-withdrawing effects, potentially increasing receptor affinity.
23a () Triazole-thione core; 4-phenylpiperazinylmethyl substituent ~465‡ Phenylpiperazine may improve dopamine receptor selectivity; triazole-thione alters solubility.
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide () Ethoxymethoxy benzamide; dichlorophenyl substituent ~334.6 Ethoxymethoxy group increases hydrophilicity; dichlorophenyl may enhance binding to herbicide targets.

*Calculated based on formula C₂₆H₂₇FN₄O₃S.
†Estimated from structure in .
‡Calculated from CAS data in .

Structural and Functional Insights:

Piperazine Substitutions :

  • The target’s 2,3-dimethylphenyl group on piperazine provides moderate electron-donating effects and steric hindrance, contrasting with 7o ’s 2,4-dichlorophenyl (electron-withdrawing) . This difference may influence receptor binding kinetics and selectivity.
  • BU17260 ’s trifluoromethyl group enhances metabolic stability compared to the target’s methyl groups, though it may reduce solubility .

This could improve interactions with polar receptor residues.

Benzamide Modifications: The 2-fluoro substituent in the target compound may enhance bioavailability compared to non-fluorinated analogs like N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (), where ethoxymethoxy increases hydrophilicity but reduces CNS penetration .

Pharmacological Hypotheses: Compounds with 4-phenylpiperazine (e.g., 23a) are known for dopamine D2/D3 receptor selectivity, suggesting the target’s dimethylphenyl variant may exhibit similar or modified receptor profiles .

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